molecular formula C11H10BrFN2O B7048950 2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile

2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile

Cat. No.: B7048950
M. Wt: 285.11 g/mol
InChI Key: VCFNDTDYYXUMGO-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile is an organic compound that features a bromine, fluorine, and methoxyazetidine group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the methoxyazetidine group.

    2-Bromo-3-fluorobenzonitrile: Similar structure but lacks the methoxyazetidine group.

Properties

IUPAC Name

2-bromo-3-fluoro-4-(3-methoxyazetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O/c1-16-8-5-15(6-8)9-3-2-7(4-14)10(12)11(9)13/h2-3,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNDTDYYXUMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=C(C(=C(C=C2)C#N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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